molecular formula C18H22ClNO3 B5918030 4-butyl-6-chloro-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one

4-butyl-6-chloro-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one

Cat. No.: B5918030
M. Wt: 335.8 g/mol
InChI Key: BVATZHAEXPQYGE-UHFFFAOYSA-N
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Description

4-Butyl-6-chloro-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one is a synthetic coumarin derivative with a complex substitution pattern. Its structure features a coumarin backbone (2H-chromen-2-one) modified at positions 4, 6, 7, and 6. The substituents include a butyl group (position 4), chlorine (position 6), hydroxyl (position 7), and a 1-pyrrolidinylmethyl moiety (position 8).

Properties

IUPAC Name

4-butyl-6-chloro-7-hydroxy-8-(pyrrolidin-1-ylmethyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO3/c1-2-3-6-12-9-16(21)23-18-13(12)10-15(19)17(22)14(18)11-20-7-4-5-8-20/h9-10,22H,2-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVATZHAEXPQYGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C(C(=C(C=C12)Cl)O)CN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-butyl-6-chloro-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one involves multiple steps. The general synthetic route includes the following steps:

    Formation of the chromen-2-one core: This is typically achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the butyl group: This can be done via alkylation reactions using butyl halides.

    Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using reagents like hydrogen peroxide or osmium tetroxide.

    Attachment of the pyrrolidinylmethyl group: This step involves the reaction of the chromen-2-one derivative with pyrrolidine and formaldehyde under Mannich reaction conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

4-butyl-6-chloro-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

    Mannich Reaction: The compound can undergo Mannich reactions to introduce additional aminoalkyl groups.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-butyl-6-chloro-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-butyl-6-chloro-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzymes: It can inhibit the activity of enzymes involved in key biological processes, leading to therapeutic effects.

    Modulating signaling pathways: The compound can modulate signaling pathways that regulate cell growth, apoptosis, and inflammation.

    Binding to receptors: It may bind to specific receptors on the cell surface or within the cell, triggering a cascade of biochemical events.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name / ID Substituents (Position) Key Structural Differences Potential Implications
Target Compound 4-butyl, 6-Cl, 7-OH, 8-(1-pyrrolidinylmethyl) Unique combination of bulky alkyl (butyl) and nitrogen-containing (pyrrolidine) groups. Enhanced lipophilicity (butyl) and possible receptor-binding affinity (pyrrolidine).
7-Hydroxy-8-methoxy-3-(2-methylbut-3-en-2-yl)chromen-2-one () 3-(2-methylbut-3-en-2-yl), 7-OH, 8-OCH3 Methoxy (8-OCH3) vs. pyrrolidinylmethyl (8-position); unsaturated isoprenoid side chain. Reduced basicity (methoxy) vs. potential basicity (pyrrolidine).
5-Hydroxy-6-(2-hydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-chromen-2-one () 5-OH, 6-(hydroxy-isoprenyl), 7-OCH3 Hydroxy-isoprenyl substitution (6-position); methoxy (7-OCH3). Increased hydrophilicity (polar groups); possible antioxidant activity.
9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-...chromeno[2,3-d]pyrimidin-4-one () Fused pyrimidinone ring; 2-chlorobenzylidene, 2-chlorophenyl Extended aromatic systems; halogenated substituents. Enhanced π-π interactions; potential kinase inhibition.

Key Observations:

Substitution at Position 8: The target compound’s 1-pyrrolidinylmethyl group distinguishes it from methoxy or unsubstituted analogs.

Chlorine at Position 6 : The 6-Cl substitution is rare in natural coumarins but common in synthetic derivatives. Chlorine increases electronegativity, possibly enhancing stability and binding to hydrophobic enzyme pockets .

Butyl Group at Position 4 : The linear alkyl chain (butyl) may improve membrane permeability compared to shorter chains (e.g., methyl) or aromatic substituents seen in other derivatives .

Research Findings and Functional Insights

While direct pharmacological data for the target compound are absent in the provided evidence, insights can be extrapolated from structural analogs:

  • Antimicrobial Activity : Coumarins with halogen substituents (e.g., 6-Cl) often exhibit enhanced antimicrobial properties due to increased electrophilicity and membrane disruption .
  • Enzyme Inhibition: Pyrrolidine-containing compounds (e.g., 8-position substitution) are known to interact with proteases or kinases via hydrogen bonding or steric effects .
  • Solubility: The hydroxyl group at position 7 and pyrrolidine at 8 may confer amphiphilic properties, balancing solubility in polar and nonpolar media .

Q & A

Q. What are the recommended synthetic routes and optimization strategies for 4-butyl-6-chloro-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one?

The synthesis typically involves a multi-step approach starting with a chromen-2-one core. A solid-phase reaction using malonic acid and phenol derivatives in phosphorous oxychloride (POCl₃) with ZnCl₂ as a catalyst can establish the core structure . Subsequent functionalization steps include:

  • Chlorination : Use of chlorinating agents (e.g., SOCl₂) at position 6.
  • Butyl and pyrrolidinylmethyl substitution : Nucleophilic substitution or coupling reactions under controlled pH (e.g., 7–9) and temperature (60–80°C) .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol .

Q. Which analytical techniques are critical for structural validation of this compound?

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure, particularly for confirming substituent positions and hydrogen-bonding patterns .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks for the butyl chain (δ ~0.8–1.6 ppm), pyrrolidinylmethyl protons (δ ~2.5–3.5 ppm), and aromatic protons (δ ~6.5–8.0 ppm) .
  • IR : Identify hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically analyzed for this compound’s bioactivity?

  • Comparative studies : Use analogs from literature (e.g., 6-hydroxy-7-methoxy derivatives with antioxidant activity vs. 7-hydroxy-6-methoxy anticancer derivatives) to map substituent effects .
  • In vitro assays : Test antimicrobial activity via MIC (minimum inhibitory concentration) assays against Gram-positive/negative bacteria. For anticancer potential, use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like topoisomerase II or cytochrome P450 .

Q. How can contradictory data on enzyme inhibition mechanisms be resolved?

  • Hydrogen-bonding analysis : Apply graph set analysis (as in Etter’s formalism) to crystallographic data to identify key interactions (e.g., O–H···O/N) that influence binding .
  • Kinetic studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd) and distinguish competitive vs. non-competitive inhibition .

Q. What strategies are effective in designing analogs with improved pharmacokinetic properties?

  • LogP optimization : Replace the butyl group with shorter alkyl chains (e.g., propyl) or polar substituents (e.g., hydroxyl) to enhance solubility .
  • Metabolic stability : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at position 2 to reduce CYP450-mediated oxidation .
  • In silico ADME prediction : Use tools like SwissADME to predict bioavailability and blood-brain barrier penetration .

Methodological Considerations

Q. How should researchers address challenges in crystallizing this compound for structural studies?

  • Solvent screening : Test polar aprotic solvents (e.g., DMSO, DMF) for slow evaporation.
  • Co-crystallization : Add co-formers (e.g., nicotinamide) to stabilize the lattice via π-π stacking .
  • Data collection : Use synchrotron radiation for high-resolution datasets (≤1.0 Å) to resolve disordered substituents .

Q. What experimental designs mitigate variability in biological assay results?

  • Positive controls : Include standard agents (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial tests) .
  • Replicate experiments : Perform triplicate assays with independent compound batches to assess batch-to-batch variability.
  • Statistical analysis : Apply ANOVA with post-hoc Tukey tests to validate significance (p < 0.05) .

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